molecular formula C21H17ClN4O5S B11364777 5-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11364777
M. Wt: 472.9 g/mol
InChI Key: WEIZAPZTENOAJF-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-chlorophenyl oxazole: This step involves the reaction of 4-chlorobenzoic acid with appropriate reagents to form the oxazole ring.

    Coupling with 3,4-dimethyl-1,2-oxazole-5-amine: The final step involves the coupling of the sulfamoylated intermediate with 3,4-dimethyl-1,2-oxazole-5-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl and sulfonamide moieties but differs in the heterocyclic ring structure.

    4-chlorophenyl oxazole derivatives: These compounds have similar oxazole and chlorophenyl groups but lack the sulfamoyl and carboxamide functionalities.

Uniqueness

5-(4-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C21H17ClN4O5S

Molecular Weight

472.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H17ClN4O5S/c1-12-13(2)24-31-21(12)26-32(28,29)17-9-7-16(8-10-17)23-20(27)18-11-19(30-25-18)14-3-5-15(22)6-4-14/h3-11,26H,1-2H3,(H,23,27)

InChI Key

WEIZAPZTENOAJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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